molecular formula C8H5F2NO B1301625 3-(Difluoromethoxy)benzonitrile CAS No. 97582-88-2

3-(Difluoromethoxy)benzonitrile

Cat. No.: B1301625
CAS No.: 97582-88-2
M. Wt: 169.13 g/mol
InChI Key: JCBOPIBHZFBHQW-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzonitrile is an organic compound with the molecular formula C₈H₅F₂NO It is characterized by the presence of a difluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Difluoromethoxy)benzonitrile can be synthesized through several methods. One common route involves the reaction of 3-cyanophenol with difluoromethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group by the difluoromethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 3-(Difluoromethoxy)benzylamine.

    Oxidation: 3-(Difluoromethoxy)benzoic acid.

Scientific Research Applications

3-(Difluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Difluoromethoxy)benzonitrile exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The difluoromethoxy group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

    3-(Trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group.

    3-(Methoxy)benzonitrile: Contains a methoxy group instead of difluoromethoxy.

Uniqueness: 3-(Difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBOPIBHZFBHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371747
Record name 3-(Difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97582-88-2
Record name 3-(Difluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.95 g of 3-(difluoromethoxy)benzaldehyde oxime in 50 ml of dry tetrahydrofuran was treated with 4.30 g of N,N-carbonyldiimidazole. After the effervescence had subsided, the reaction solution was allowed to stand overnight, then concentrated in vacuo. The residue was taken up in 75 ml of water and the pH adjusted to 4 with hydrochloric acid. The nitrile was extracted into ether, dried over sodium sulfate and concentrated, giving a yellow oil which upon distillation gave 2.45 g of the desired compound as a colorless oil, bp 73°-75° C./0.3 mm.
Name
3-(difluoromethoxy)benzaldehyde oxime
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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